Guggulsterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Z-Guggulsterone can be synthesized from 16,17-epoxy-pregnenolone via a two-step process involving hydrazine reduction and Oppenauer oxidation . Additionally, isomerization can be induced by heat, light, and acid catalysis to convert E-Guggulsterone into Z-Guggulsterone .
Industrial Production Methods: : The industrial production of Z-Guggulsterone involves the extraction of guggul resin, followed by purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) . This method ensures the isolation of Z-Guggulsterone in sufficient quantities for further applications.
Chemical Reactions Analysis
Types of Reactions: : Z-Guggulsterone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include hydrazine for reduction and oxidizing agents for Oppenauer oxidation . Isomerization can be achieved using heat, light, and acid catalysts .
Major Products: : The major products formed from these reactions include E-Guggulsterone and other steroidal derivatives .
Scientific Research Applications
Chemistry: : Z-Guggulsterone is used in synthetic chemistry for the development of steroidal compounds with improved biological activities .
Biology: : In biological research, Z-Guggulsterone is studied for its effects on cellular pathways, including apoptosis and angiogenesis .
Medicine: : Z-Guggulsterone has shown potential in treating various medical conditions, such as cancer, hypercholesterolemia, and inflammatory diseases .
Industry: : In the pharmaceutical industry, Z-Guggulsterone is used as a lead compound for developing new drugs with anti-inflammatory and anti-cancer properties .
Mechanism of Action
Z-Guggulsterone exerts its effects by modulating multiple molecular targets and pathways. It inhibits the activity of the farnesoid X receptor, leading to decreased cholesterol synthesis . Additionally, it downregulates anti-apoptotic gene products and activates caspases, resulting in apoptosis of cancer cells . Z-Guggulsterone also inhibits angiogenesis by suppressing the vascular endothelial growth factor receptor 2 (VEGF-R2) and the Akt signaling pathway .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include E-Guggulsterone, dehydrocostus lactone, and crocin .
Uniqueness: : Z-Guggulsterone is unique due to its specific isomeric form, which contributes to its distinct biological activities. Unlike E-Guggulsterone, Z-Guggulsterone has shown higher affinity for certain molecular targets, making it more effective in inhibiting cancer cell growth and angiogenesis .
Biological Activity
Guggulsterone, a compound derived from the resin of the Commiphora mukul plant, has garnered attention for its diverse biological activities, particularly in cancer therapy, metabolic disorders, and inflammation. This article reviews the current understanding of this compound's biological activity, supported by data tables and relevant case studies.
This compound exhibits multiple mechanisms contributing to its biological effects:
- Cancer Inhibition : this compound has been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma, leukemia, and non-small cell lung cancer. It induces apoptosis by modulating pathways such as NF-kB/STAT3/β-Catenin/PI3K/Akt/CHOP and reduces angiogenesis .
- Anti-inflammatory Effects : The compound inhibits the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses. This action contributes to its potential in treating inflammatory conditions .
- Cholesterol Metabolism : this compound enhances the expression of bile salt export pump (BSEP), promoting cholesterol metabolism and exerting hypolipidemic effects .
Cancer Studies
A meta-analysis indicated that this compound significantly suppresses cancer cell growth through apoptosis induction and modulation of signaling pathways. Table 1 summarizes key findings from various studies:
Cancer Type | Cell Lines | Mechanism | Effect |
---|---|---|---|
Glioblastoma | A172, U87MG | Apoptosis induction | Inhibition of cell proliferation |
Leukemia | HL60, U937 | NF-kB pathway modulation | Reduced tumor size |
Non-small cell lung | A549, H1975 | Anti-angiogenic effects | Decreased tumor growth |
Neuroprotective Effects
Recent studies have explored this compound's neuroprotective potential in models of autism. Long-term treatment improved cognitive function and reduced neurobehavioral impairments in adult rats induced by propionic acid. Key findings are presented in Table 2:
Parameter | Before Treatment | After 8 Weeks Treatment | Significance |
---|---|---|---|
Body Weight (g) | 250 ± 10 | 280 ± 15 | p < 0.01 |
Locomotor Activity (Distance, m) | 200 ± 20 | 350 ± 30 | p < 0.05 |
Cognitive Score | 15 ± 5 | 25 ± 5 | p < 0.01 |
Lipid Profile Improvement
A clinical study on patients with secondary glomerulopathy assessed this compound's effect on lipid profiles. Results are summarized in Table 3:
Lipid Parameter | Baseline (mg/dL) | After 8 Weeks (mg/dL) | p-value |
---|---|---|---|
Total Serum Lipid | 250 ± 20 | 180 ± 15 | p < 0.01 |
Total Serum Cholesterol | 200 ± 15 | 160 ± 10 | p < 0.05 |
Triglycerides | 150 ± 10 | 120 ± 8 | Not significant |
Case Studies
- Anti-cancer Activity : In vitro studies revealed that this compound can reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapy agents .
- Inflammatory Disorders : A study demonstrated significant inhibition of pro-inflammatory cytokines in orbital fibroblasts from patients with Graves’ orbitopathy following this compound treatment .
Properties
CAS No. |
95975-55-6 |
---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15-,17+,18+,20+,21-/m1/s1 |
InChI Key |
WDXRGPWQVHZTQJ-NRJJLHBYSA-N |
SMILES |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Isomeric SMILES |
CC=C1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
39025-23-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-guggulsterone (Z)-guggulsterone guggulsterone pregna-4,17-diene-3,16-dione pregna-4,17-diene-3,16-dione, (17E)-isomer pregna-4,17-diene-3,16-dione, (17Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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